1-[(2-methylpropan-2-yl)oxycarbonyl]-4-prop-2-enoxycarbonylpiperazine-2-carboxylic acid
Description
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Properties
Molecular Formula |
C14H22N2O6 |
|---|---|
Molecular Weight |
314.33 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-prop-2-enoxycarbonylpiperazine-2-carboxylic acid |
InChI |
InChI=1S/C14H22N2O6/c1-5-8-21-12(19)15-6-7-16(10(9-15)11(17)18)13(20)22-14(2,3)4/h5,10H,1,6-9H2,2-4H3,(H,17,18) |
InChI Key |
RRDGPPKUMBLVOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C(=O)OCC=C |
Origin of Product |
United States |
Biological Activity
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-prop-2-enoxycarbonylpiperazine-2-carboxylic acid is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The compound features a piperazine core with various substituents that influence its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C15H21N3O5 |
| Molecular Weight | 307.35 g/mol |
| CAS Number | Not available |
| IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]-4-prop-2-enoxycarbonylpiperazine-2-carboxylic acid |
Synthesis Methods
The synthesis of this compound typically involves several steps, including:
- Formation of the Piperazine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Carbonyl Groups: Utilizing acylation reactions to introduce the necessary carbonyl functionalities.
- Final Modifications: Adjusting substituents to enhance biological activity.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of piperazine have been shown to inhibit bacterial growth effectively. A study demonstrated that certain piperazine derivatives possess a minimum inhibitory concentration (MIC) against various pathogens, suggesting potential use in treating infections.
Anticancer Activity
The compound's structural features allow it to interact with cellular pathways involved in cancer progression. Initial studies suggest that it may induce apoptosis in cancer cells through mechanisms such as:
- Inhibition of cell proliferation.
- Induction of oxidative stress leading to cell death.
For example, related compounds have shown promise in targeting specific oncogenes, leading to reduced tumor growth in preclinical models.
Case Studies
- In Vitro Studies:
- A study assessed the cytotoxic effects of similar compounds on human cancer cell lines, revealing IC50 values in the low micromolar range, indicating significant potency against cancer cells.
- In Vivo Studies:
- Animal model studies have demonstrated that administration of piperazine derivatives resulted in reduced tumor sizes and improved survival rates compared to control groups.
The biological activity of 1-[(2-methylpropan-2-yl)oxycarbonyl]-4-prop-2-enoxycarbonylpiperazine-2-carboxylic acid is hypothesized to involve:
- Interaction with specific receptors or enzymes.
- Modulation of signaling pathways related to apoptosis and cell cycle regulation.
Comparative Analysis
When compared to other compounds in its class, such as benzodioxole derivatives, this compound exhibits unique properties due to its piperazine framework and additional functional groups. These modifications enhance its solubility and bioavailability, making it a candidate for further drug development.
| Compound Name | Biological Activity |
|---|---|
| 1-(4-(trifluoromethyl)phenyl)piperazine | Antidepressant |
| 1-(4-chlorophenyl)piperazine | Antipsychotic |
| 1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine | Potential anticancer and antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
